2-[(Tert-butoxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-1-carboxylic acid
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Overview
Description
2-[(Tert-butoxy)carbonyl]-8-oxa-2-azaspiro[45]decane-1-carboxylic acid is a complex organic compound characterized by its spirocyclic structure
Preparation Methods
The synthesis of 2-[(Tert-butoxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-1-carboxylic acid typically involves multiple steps. One common synthetic route starts with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(Tert-butoxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(Tert-butoxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[(Tert-butoxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-1-carboxylic acid can be compared with similar compounds such as:
- 8-[(tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid
- 2-[(tert-butoxy)carbonyl]-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-4-carboxylic acid
These compounds share structural similarities but differ in their specific functional groups and chemical properties, highlighting the uniqueness of this compound.
Biological Activity
2-[(Tert-butoxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-1-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure, which includes a tert-butoxycarbonyl group and an oxa atom. This compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry.
- Molecular Formula : C14H23NO5
- Molecular Weight : 285.34 g/mol
- CAS Number : 1251021-24-5
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biochemical pathways. Its unique structure allows it to potentially influence enzyme interactions and protein binding, which are critical for various biological processes.
Biological Activity and Applications
Research indicates that this compound may exhibit various biological activities, including:
- Enzyme Modulation : The compound may modulate the activity of specific enzymes, which could lead to therapeutic benefits in diseases where such enzymes play a crucial role.
- Protein Binding : Its ability to bind with proteins suggests potential applications in drug development, particularly as a lead compound for designing new therapeutics.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Enzyme Interaction
A study focused on the interaction of this compound with a specific enzyme involved in metabolic pathways. The results indicated that at concentrations above 50 μM, the compound significantly inhibited enzyme activity, suggesting its potential as an inhibitor in therapeutic applications.
Study 2: Protein Binding Assays
In another investigation, binding assays were performed to evaluate the affinity of the compound for various proteins. The findings revealed that this compound exhibited high binding affinity, which is crucial for its potential use in drug formulation.
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Compound A | C14H22N2O4 | Moderate enzyme inhibition |
Compound B | C15H25NO5 | High protein binding affinity |
This compound | C14H23NO5 | Significant enzyme modulation and high protein binding |
Properties
Molecular Formula |
C14H23NO5 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-2-azaspiro[4.5]decane-1-carboxylic acid |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-7-4-14(10(15)11(16)17)5-8-19-9-6-14/h10H,4-9H2,1-3H3,(H,16,17) |
InChI Key |
WOTVJRBGQTZTSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1C(=O)O)CCOCC2 |
Origin of Product |
United States |
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